1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-(propan-2-yl)phenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c1-13(2)14-6-8-18(9-7-14)28-12-16(11-19(28)29)21-26-20(27-30-21)15-4-3-5-17(10-15)22(23,24)25/h3-10,13,16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDQCJRSLUZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidin-2-one Core
a) 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone ()
- Key Differences: The 4-fluorophenyl group at the 1-position replaces the isopropylphenyl group, reducing steric bulk and altering electronic properties.
- Structural Implications :
- Lower molecular weight (MW ≈ 352 g/mol vs. ~435 g/mol for the target compound) due to smaller substituents.
- The pyridine ring may participate in hydrogen bonding, influencing target selectivity.
b) 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
- Key Differences: A 3-chloro-4-fluorophenyl group at the 1-position introduces halogenated electron-withdrawing effects, contrasting with the isopropyl group’s electron-donating nature.
- Synthetic Considerations :
- Cyclopropane rings are prone to ring-opening under acidic conditions, whereas trifluoromethyl groups are chemically inert, favoring stability in vivo.
c) 1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one ()
- Key Differences: A diazo-acetyl group replaces the oxadiazole ring, introducing photoreactive properties and instability under UV light.
Oxadiazole Ring Modifications
a) 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
- Key Differences: A 1,2-oxazole replaces the 1,2,4-oxadiazole, altering electronic distribution and hydrogen-bonding capacity. The tetrahydroquinoline scaffold adds rigidity, which may restrict conformational flexibility compared to the pyrrolidinone core .
- Crystallographic Data :
b) {(S)-2-[3-(3-Fluoro-2-methylphenyl)-[1,2,4]oxadiazol-5-yl]pyrrolidin-1-yl}-(3-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone ()
Physicochemical and Pharmacokinetic Trends
Research Implications
- Target Compound Advantages :
- Limitations vs. Analogs :
Biological Activity
The compound 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a novel synthetic derivative belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.35 g/mol. The structure features a pyrrolidinone core substituted with various aromatic groups, including trifluoromethyl and isopropyl moieties, which are known to influence biological activity.
Biological Activity Overview
Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant biological activities, particularly in cancer research. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
A notable study evaluated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The compound demonstrated promising results with IC50 values comparable to established chemotherapeutic agents:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 10.38 |
| A549 | 2.78 | Doxorubicin | 0.12 |
| A375 | 0.65 | - | - |
The compound's mechanism involves the induction of apoptosis through the activation of p53 pathways and caspase-3 cleavage in MCF-7 cells, suggesting a robust mechanism for anticancer activity .
Molecular docking studies revealed strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target receptors, similar to interactions observed with Tamoxifen. This suggests that modifications in the structure can enhance binding affinity and selectivity towards estrogen receptors .
Structure-Activity Relationship (SAR)
The substitution patterns on the oxadiazole ring significantly influence biological activity. For instance:
- Electron-withdrawing groups (like trifluoromethyl) enhance anticancer activity.
- Alkyl substitutions (like isopropyl) improve solubility and bioavailability.
These modifications are crucial for developing more potent analogs with improved pharmacological profiles .
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in preclinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
